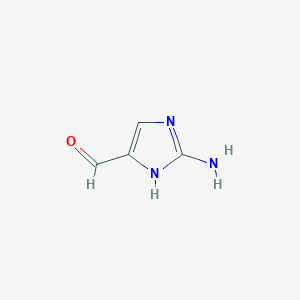

2-Amino-1H-imidazole-5-carbaldehyde

Description

Propriétés

IUPAC Name |

2-amino-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(2-8)7-4/h1-2H,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCNXSABZEOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564245 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133746-66-4 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

4-Methyl-1H-imidazole-5-carbaldehyde

- Structure : Methyl group at position 4, aldehyde at position 4.

- Molecular Formula : C₅H₆N₂O (MW: 110.11 g/mol).

- Key Differences: The absence of the amino group at position 2 reduces nucleophilic reactivity, while the methyl group enhances lipophilicity.

- Physical Properties: Melting point (165–166°C) suggests higher crystallinity compared to the amino-substituted analog .

- Applications : Used in coordination chemistry and as a precursor for heterocyclic expansions.

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

2-Amino-1H-imidazole-5-carboxylic Acid

- Structure : Carboxylic acid replaces the aldehyde group at position 5.

- Molecular Formula : C₄H₅N₃O₂ (MW: 127.10 g/mol).

- Key Differences : The carboxylic acid group enhances water solubility and enables conjugation via amide bonds, making it suitable for peptide-mimetic drug design.

- Similarity Score: Structural similarity to this compound is 0.89, indicating high overlap except for the terminal functional group .

Benzoimidazole Derivatives

2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid

- Structure : Benzene ring fused to the imidazole core, carboxylic acid at position 5.

- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).

- Similarity Score : 0.68 , reflecting significant divergence from the parent imidazole scaffold .

Functionalized Analogs in Pharmaceutical Intermediates

2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic Acid

- Structure : Methoxyphenyl and carboxylic acid substituents.

- Molecular Formula : C₁₂H₁₃N₃O₃ (MW: 247.25 g/mol).

- Applications : Serves as a chiral intermediate in asymmetric synthesis for kinase inhibitors .

Comparative Data Table

Key Research Findings

- Reactivity: The aldehyde group in this compound facilitates condensation reactions, whereas carboxylic acid analogs (e.g., 2-Amino-1H-imidazole-5-carboxylic acid) are more suited for amide coupling .

- Biological Activity : Benzoimidazole derivatives exhibit enhanced DNA-binding properties due to aromatic fusion, unlike simpler imidazole analogs .

- Commercial Viability: Discontinuation of this compound by suppliers highlights synthesis challenges or niche demand, contrasting with readily available methyl or phenyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.